4-butyl-N-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
Description
4-butyl-N-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a complex organic compound belonging to the benzothiadiazine family. This compound is characterized by its unique structure, which includes a benzothiadiazine ring system with various alkyl and amide substitutions. Benzothiadiazines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Properties
Molecular Formula |
C17H25N3O3S |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
4-butyl-3-methyl-N-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C17H25N3O3S/c1-5-6-9-20-13(4)19-24(22,23)16-10-14(7-8-15(16)20)17(21)18-11-12(2)3/h7-8,10,12H,5-6,9,11H2,1-4H3,(H,18,21) |
InChI Key |
HUIDHBBCLAGSTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NCC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multiple steps:
Formation of the Benzothiadiazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiadiazine ring. This can be achieved through the reaction of 2-aminobenzenesulfonamide with suitable aldehydes or ketones under acidic conditions.
Alkylation: The next step involves the introduction of the butyl and isobutyl groups. This can be done through alkylation reactions using alkyl halides in the presence of a base such as potassium carbonate.
Amidation: The final step is the formation of the carboxamide group. This can be achieved by reacting the intermediate compound with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazine ring. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the nitro or sulfonamide groups, using agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and alkyl positions. Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, and other reducing agents under controlled conditions.
Substitution: Alkyl halides, amines, thiols, and other nucleophiles in the presence of bases or catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols
Scientific Research Applications
4-butyl-N-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has been studied for various scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine: The compound’s pharmacological properties have been explored for potential therapeutic applications, including anti-inflammatory and anti-cancer activities.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-butyl-N-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
4-butyl-N-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide: Lacks the 1,1-dioxide group, which may affect its reactivity and biological activity.
4-butyl-N-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide analogs: Variations in the alkyl or amide groups can lead to differences in chemical and biological properties.
Uniqueness
The presence of the 1,1-dioxide group in 4-butyl-N-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide distinguishes it from other similar compounds. This functional group can significantly influence the compound’s reactivity, stability, and interaction with biological targets. Additionally, the specific arrangement of alkyl and amide groups contributes to its unique chemical and pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
